molecular formula C26H17N3O2 B166342 2,3-bis(1H-indol-3-yl)N-phenylmaleimide CAS No. 137130-05-3

2,3-bis(1H-indol-3-yl)N-phenylmaleimide

Cat. No.: B166342
CAS No.: 137130-05-3
M. Wt: 403.4 g/mol
InChI Key: SDDXXRODNCCPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-bis(1H-indol-3-yl)N-phenylmaleimide is a chemical compound of significant interest in medicinal chemistry and chemical biology research. It belongs to the class of bisindolylmaleimides (BIMs), which are widely recognized as a reference scaffold in the study of protein kinase inhibition . The structural core of this compound combines the planar, electron-rich characteristics of two indole rings with the N-phenylmaleimide moiety, which is a classic dienophile known to participate in Diels-Alder reactions to form crystalline adducts . This makes it a valuable intermediate in synthetic organic chemistry for constructing complex molecular architectures. The primary research application of bisindolylmaleimide derivatives is as potent and selective inhibitors of protein kinases, such as Protein Kinase C (PKC) . While the specific activity of this compound should be confirmed experimentally, structurally similar molecules have been developed into highly active clinical candidates, including ruboxistaurin and enzastaurin, which are inhibitors of protein kinase C-β . The presence of the N-phenyl substituent, as opposed to an N-alkyl group, can be a critical structural modification used to tune the compound's bioactivity, selectivity, and physicochemical properties . Furthermore, the molecule serves as a key precursor in the synthesis of indolocarbazole alkaloids, as the bisindolylmaleimide framework lacks a central bond between the two aromatic units, making it a more flexible intermediate . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the most current findings on this class of compounds.

Properties

CAS No.

137130-05-3

Molecular Formula

C26H17N3O2

Molecular Weight

403.4 g/mol

IUPAC Name

3,4-bis(1H-indol-3-yl)-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C26H17N3O2/c30-25-23(19-14-27-21-12-6-4-10-17(19)21)24(20-15-28-22-13-7-5-11-18(20)22)26(31)29(25)16-8-2-1-3-9-16/h1-15,27-28H

InChI Key

SDDXXRODNCCPAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65

Synonyms

3,4-BIS-(1H-INDOL-3-YL)-1-PHENYL-PYRROLE-2,5-DIONE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bisindolylmaleimide Derivatives

Compound Name N-Substituent Indole Substituents Key Property/Application Reference
Bisindolylmaleimide V Methyl None PKC inhibition control (IC₅₀ >100 µM)
2,3-bis(1H-indol-3-yl)N-phenylmaleimide Phenyl None Underexplored; potential PKC modulation
BMA097 Methyl 1-(3-cyanopropyl) Synthetic intermediate
3,4-Bis(4-bromophenyl)-N-phenylmaleimide Phenyl 4-bromophenyl Electro-optic polymer monomer
N-Benzyl-2,3-bis(1H-indol-3-yl)maleimide Benzyl None Enhanced lipophilicity

Physicochemical and Electronic Properties

  • Solubility : N-Methyl and N-phenyl derivatives are generally less water-soluble than their carboxylated analogs, necessitating formulation adjustments for biological assays .

Preparation Methods

Reaction Design and Precursor Synthesis

The Grignard approach, pioneered by Steglich et al., involves substituting halogenated maleimides with indole nucleophiles. For 2,3-bis(1H-indol-3-yl)N-phenylmaleimide, the synthesis begins with N-phenyl-2,3-dibromomaleimide (1 ), prepared via bromination of N-phenylmaleic anhydride followed by cyclization. Reacting 1 with two equivalents of indolyl magnesium iodide (2 ) in toluene/THF (5:1:1) at 0–25°C yields the bisindolyl product (3 ) (Fig. 1A). Solvent polarity critically influences substitution: toluene promotes bis-substitution (72% yield), while THF favors mono-adducts.

Optimization and Scalability

Key improvements include using 2.1–3 mol equivalents of Grignard reagent to drive complete substitution and adding aqueous NH₄Cl to simplify workup. Scaling this reaction to 770 g of 1 achieved a 72% yield of 3 , demonstrating industrial viability. However, the method requires stringent anhydrous conditions and generates stoichiometric magnesium byproducts.

Perkin Condensation and Maleimide Ring Formation

Maleic Anhydride Intermediate Synthesis

Davis et al.’s Perkin condensation constructs the maleic anhydride core from indole derivatives. Treating indole-3-glyoxylic acid (4 ) with oxalyl chloride forms 2-(1H-indol-3-yl)-2-oxoacetyl chloride (5 ), which reacts with 2-(1H-indol-3-yl)acetic acid (6 ) in triethylamine to yield 2,3-bis(1H-indol-3-yl)maleic anhydride (7 ) (Fig. 1B). Cyclization of 7 with aniline in acetic anhydride and Ni(OAc)₂·4H₂O (0.2 mol%) produces 3 via N-phenylmaleamic acid (8 ).

Yield Enhancement Strategies

Faul et al. improved yields (36% → 85%) by substituting 6 with acetamide derivatives and using KOtBu in THF. Protecting indole nitrogens with Boc groups minimizes side reactions but complicates deprotection.

Suzuki-Miyaura Cross-Coupling

Triflate Intermediate Preparation

Neel et al. demonstrated Suzuki coupling for unsymmetrical BIMs. N-Phenylmaleimide-2,3-ditriflate (9 ), synthesized from N-phenylmaleamide (10 ) and Tf₂O, couples with 1H-indol-3-ylboronic acid (11 ) under Pd(PPh₃)₄ catalysis (Fig. 1C). Sequential couplings at 80°C in dioxane/H₂O (3:1) afford 3 in 55% yield.

Regioselectivity and Limitations

While Pd catalysts enable precise indole placement, steric hindrance from the phenyl group reduces reactivity at C-3. Microwave-assisted heating (120°C, 20 min) improves conversion but risks maleimide ring degradation.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for this compound Synthesis

MethodKey ReagentsYield (%)AdvantagesLimitations
Grignard SubstitutionN-phenyl-2,3-dibromomaleimide72Scalable, high bis-selectivityMoisture-sensitive, Mg waste
Perkin CondensationIndole glyoxylyl chloride36–85Modular, avoids halogensLow yields without optimization
Suzuki CouplingMaleimide ditriflate55Regioselective, mild conditionsHigh catalyst loading

Mechanistic Insights and Side Reactions

Competing Pathways in Grignard Reactions

In polar solvents (THF), mono-substitution dominates due to stabilized Mg intermediates, whereas toluene’s low polarity favors bis-adducts via rapid second substitution. Residual HMPA (hexamethylphosphoramide) enhances Grignard reactivity but poses toxicity concerns.

Maleimide Ring Stability

Cyclization of 8 using acetic anhydride/Ni(OAc)₂ (per US3839358A) prevents maleic anhydride reversion. Excess Ac₂O (2.1–3 eq) ensures complete dehydration, while <1 eq Ni²⁺ minimizes nickel contamination.

Industrial and Environmental Considerations

The Grignard method’s scalability suits bulk production, but Mg waste necessitates recycling protocols. The Perkin route, though lower-yielding, uses benign solvents (acetone) and avoids heavy metals. Life-cycle assessments favor Suzuki coupling for small-scale, high-purity batches despite Pd costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.